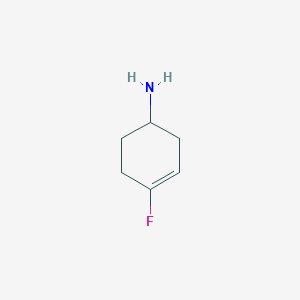
4-Fluorocyclohex-3-enaMine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorocyclohex-3-enaMine is an organic compound with the molecular formula C6H10FN It is a fluorinated derivative of cyclohexenamine, characterized by the presence of a fluorine atom at the fourth position of the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Fluorocyclohex-3-enaMine involves the condensation of a cyclohexanone derivative with a secondary amine, followed by fluorination. The reaction typically proceeds as follows:
Formation of Enamine: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine) under reflux conditions in the presence of an anhydrous solvent such as benzene or toluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale autoclaves are often employed to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluorocyclohex-3-enaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of various substituted cyclohexenamines.
Wissenschaftliche Forschungsanwendungen
4-Fluorocyclohex-3-enaMine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluorocyclohex-3-enaMine involves its interaction with various molecular targets. The compound’s nucleophilicity allows it to participate in reactions with electrophiles, forming stable adducts. In biological systems, it may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Cyclohexenamine: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Chlorocyclohex-3-enaMine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
4-Bromocyclohex-3-enaMine: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness: 4-Fluorocyclohex-3-enaMine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorination enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications .
Eigenschaften
IUPAC Name |
4-fluorocyclohex-3-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-5-1-3-6(8)4-2-5/h1,6H,2-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKBVQHZGZRDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














